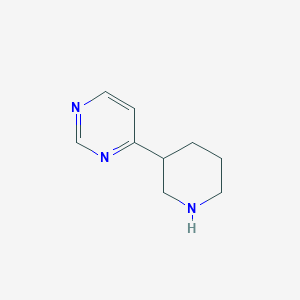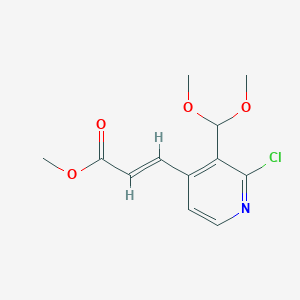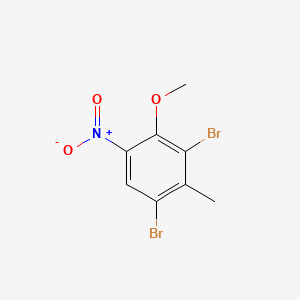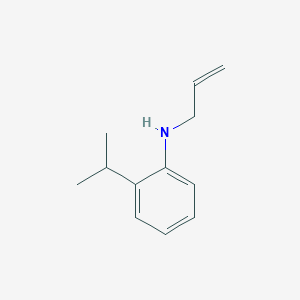
N-Allyl-2-Isopropylanilin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-Allyl-2-isopropylaniline can be achieved through the monoallylation of aniline . This process results in various kinds of valuable building block allyl compounds, which can be used in the production of pharmaceuticals and electronic materials . The use of homogeneous metal complex catalysts is a straightforward choice for the acceleration of dehydrative monoallylation .Molecular Structure Analysis
The molecular structure of N-Allyl-2-isopropylaniline is characterized by the presence of alkyl and alkenyl fragments in the main chain . The structure of this compound is crucial for its monoallylation .Chemical Reactions Analysis
The chemical reactions involving N-Allyl-2-isopropylaniline are primarily centered around its monoallylation . The dispersed WO3 with the preservation of the W(VI) oxidation state of 10 wt% WO3/ZrO2 with appropriate acidity and basicity is crucial for the monoallylation . The inhibition of the over allylation of the N-Allyl anilines is explained by the unwilling contact of the N-Allyl aniline with the active sites of WO3/ZrO2 due to the steric hindrance .Wissenschaftliche Forschungsanwendungen
Selektive Monoallylierung von Anilinen
N-Allyl-2-Isopropylanilin kann bei der selektiven Monoallylierung von Anilinen eingesetzt werden . Dieser Prozess ist eine grundlegende Transformation, die zu verschiedenen Arten von wertvollen Baustein-Allylverbindungen führt, die zur Herstellung von Pharmazeutika und elektronischen Materialien eingesetzt werden können . Der Prozess verwendet ein 10 Gew.-% WO 3 /ZrO 2 katalysiertes Monoallylierungsverfahren von Anilin, um N-Allyl-aniline in guten Ausbeuten mit ausgezeichneter Selektivität zu liefern .
Hydroaminierung von Arylacetylenen
This compound kann aus 2-Isopropylanilin und Phenylacetylen nach dem allgemeinen Hydroaminierungsverfahren synthetisiert werden . Dieser Prozess ist eine praktische alternative Strategie zur Bildung von C–N-Bindungen . Die Hydroaminierungsreaktion ist die Addition einer N–H-Bindung an eine C–C-Mehrfachbindung, die eine 100%ige Atomeneffizienz im Zusammenhang mit der großen Verfügbarkeit der Ausgangsmaterialien aufweist .
Thermische Phasenumwandlungen
This compound kann zur Untersuchung von thermischen Phasenumwandlungen eingesetzt werden . In diesem Zusammenhang wird das C2–H-Proton durch die Methylgruppe ersetzt .
Safety and Hazards
N-Allyl-2-isopropylaniline is considered hazardous. It may cause drowsiness or dizziness, damage to organs through prolonged or repeated exposure, and it is harmful if swallowed, in contact with skin or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential target for N-Allyl-2-isopropylaniline.
Mode of Action
It’s known that similar compounds, such as n-aryl-2-aminopyridines, react with internal alkynes under catalysis, resulting in the formation of n-heterocycles . This suggests that N-Allyl-2-isopropylaniline might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that N-Allyl-2-isopropylaniline might affect a wide range of biochemical pathways.
Pharmacokinetics
It is widely recognized that adme properties of chemicals should be evaluated as early as possible . Therefore, further studies are needed to outline the ADME properties of N-Allyl-2-isopropylaniline and their impact on bioavailability.
Result of Action
Similar compounds, such as allyl isothiocyanate, have been shown to regulate oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis via interaction with multiple cell signaling pathways . This suggests that N-Allyl-2-isopropylaniline might have similar effects.
Action Environment
It is known that the compound is a liquid at room temperature , suggesting that it might be stable under a wide range of environmental conditions.
Biochemische Analyse
Biochemical Properties
N-Allyl-2-isopropylaniline plays a significant role in biochemical reactions, particularly in the formation of wormlike micelles (WLMs) when used as a surfactant. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed to interact with cationic surfactants, enhancing their viscoelastic properties and salt tolerance . The nature of these interactions is primarily based on the hydrophobic and hydrophilic balance of the molecule, which allows it to stabilize micellar structures and improve their performance in various biochemical applications.
Cellular Effects
N-Allyl-2-isopropylaniline affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cell membranes can alter membrane fluidity and permeability, impacting the function of membrane-bound proteins and receptors . Additionally, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of N-Allyl-2-isopropylaniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form complexes with enzymes, altering their conformation and activity. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Allyl-2-isopropylaniline change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that its effects on cellular function can vary, with initial exposure leading to significant changes in cell signaling and metabolism, which may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of N-Allyl-2-isopropylaniline vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity, while doses outside this range result in diminished or harmful effects.
Metabolic Pathways
N-Allyl-2-isopropylaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the synthesis and degradation of key metabolites, impacting overall cellular metabolism . For example, it has been shown to interact with enzymes involved in the synthesis of indoles, a class of compounds with significant biological activity.
Transport and Distribution
Within cells and tissues, N-Allyl-2-isopropylaniline is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s hydrophobic nature allows it to accumulate in lipid-rich environments, such as cell membranes, influencing membrane dynamics and function.
Subcellular Localization
N-Allyl-2-isopropylaniline’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in the endoplasmic reticulum and Golgi apparatus, where it can affect protein processing and trafficking . Additionally, its presence in the cytoplasm can modulate cytoskeletal dynamics and intracellular signaling pathways.
Eigenschaften
IUPAC Name |
2-propan-2-yl-N-prop-2-enylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-4-9-13-12-8-6-5-7-11(12)10(2)3/h4-8,10,13H,1,9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHWWTARWYIENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90667500 | |
| Record name | 2-(Propan-2-yl)-N-(prop-2-en-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90667500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368891-61-6 | |
| Record name | 2-(Propan-2-yl)-N-(prop-2-en-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90667500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


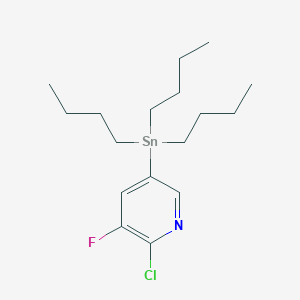
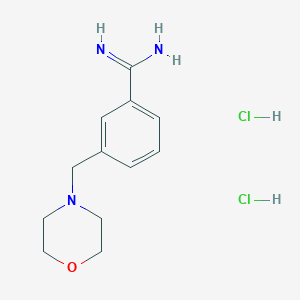
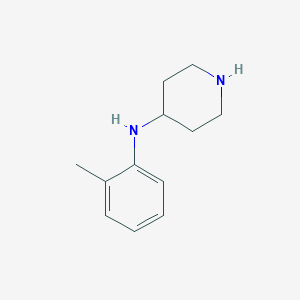



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane](/img/structure/B1462766.png)
![4-Propylfurano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1462767.png)

![5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1462770.png)
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1462771.png)
